molecular formula C15H20F3NO3 B12278919 N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine

N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine

Cat. No.: B12278919
M. Wt: 319.32 g/mol
InChI Key: ZLJGXLWREKZZNB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine involves several steps. One common method includes the reaction of 4-(2,2,2-trifluoroethoxy)phenethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Chemical Reactions Analysis

N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological processes, making it useful in medicinal chemistry.

Comparison with Similar Compounds

N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine can be compared with other similar compounds such as:

  • N-Boc-4-(2,2,2-trifluoroethoxy)aniline
  • N-Boc-4-(2,2,2-trifluoroethoxy)benzylamine

These compounds share similar structural features but differ in their specific functional groups and reactivity.

Properties

Molecular Formula

C15H20F3NO3

Molecular Weight

319.32 g/mol

IUPAC Name

tert-butyl N-[2-[4-(2,2,2-trifluoroethoxy)phenyl]ethyl]carbamate

InChI

InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(20)19-9-8-11-4-6-12(7-5-11)21-10-15(16,17)18/h4-7H,8-10H2,1-3H3,(H,19,20)

InChI Key

ZLJGXLWREKZZNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OCC(F)(F)F

Origin of Product

United States

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